Octadecanedioic acid

概要

説明

Synthesis Analysis

ODDA can be synthesized through various methods. One method involves carrying out a double decomposition reaction on a compound under the condition of a Grubbs catalyst to generate an unsaturated acid compound . Another method involves dissolving dimethyl octadecanedioate in methanol, adding sodium hydroxide aqueous solution, heating to 50°C under stirring for hydrolysis reaction . The reaction system is then cooled to room temperature, and the pH value is adjusted to be within the range of 2-3 by hydrochloric acid .Molecular Structure Analysis

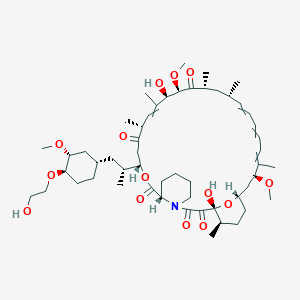

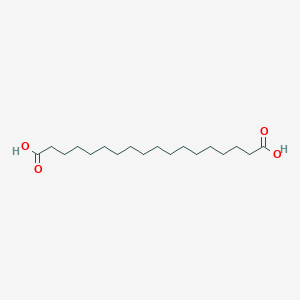

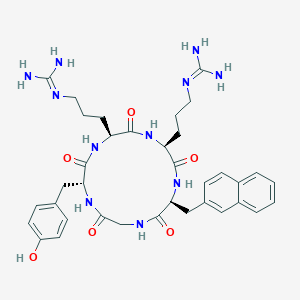

The molecular structure of ODDA consists of 18 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) .Chemical Reactions Analysis

ODDA is used in the synthesis of nylon, polyamide, and adhesives due to its high effectiveness . It is also used in the manufacture of engineering polymers such as polyphenylene oxide, polyphenylene ethers, polyetherimides, polyurethanes, polycarbonates, epoxy, latent curing epoxies, and powder coatings .Physical And Chemical Properties Analysis

ODDA is a white to pale yellow solid . It is slightly soluble in water and soluble in ethyl ether . It has a density of 1.0±0.1 g/cm3, a boiling point of 480.9±18.0 °C at 760 mmHg, and a flash point of 258.8±17.7 °C .科学的研究の応用

Skin Tone Enhancement

Octadecanedioic acid has been shown to be effective in improving skin tone. It is a nature-derived ingredient made via biofermentation from oleic acid and can help in achieving a more even skin tone .

Dandruff Reduction

This compound also finds its application in dandruff reduction, providing a potential alternative to traditional anti-dandruff agents .

Deodorancy

Octadecanedioic acid has demonstrated efficacy as a deodorant, helping to reduce body odor by addressing the underlying causes .

Drug Synthesis

A novel strategy for the synthesis of 1,18‐Octadecanedioic acid involves its use in the production of drugs like paclitaxel, showcasing its importance in pharmaceutical applications .

Polymer Production

The compound is used in the synthesis of high-aliphatic-content linear nylons, which are characterized by their thermal and spectroscopic properties, indicating its role in the creation of new polymeric materials .

Safety and Hazards

ODDA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used when handling ODDA .

将来の方向性

特性

IUPAC Name |

octadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJOQKFENDDGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074331 | |

| Record name | Octadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Octadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Octadecanedioic acid | |

CAS RN |

871-70-5 | |

| Record name | Octadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane-1,18-dioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANE-1,18-DIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Enzyme Inhibition: Octadecanedioic acid exhibits inhibitory activity against glucoamylase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition could potentially contribute to its antidiabetic effects by retarding glucose absorption. []

- Albumin Binding: As a long-chain dicarboxylic acid, Octadecanedioic acid can bind to human serum albumin (HSA), potentially within hydrophobic pockets similar to native long-chain fatty acids. This binding characteristic has been exploited to develop drug conjugates, such as Octadecanedioic acid-Paclitaxel (ODDA-PTX), aiming for improved drug delivery and pharmacokinetics. [, , ]

A: * Molecular Formula: C18H34O4* Molecular Weight: 314.46 g/mol* Spectroscopic Data: * NMR: Studies using high-resolution 13C NMR have characterized the crystalline and liquid crystalline phases of polyesters containing Octadecanedioic acid. [] * IR: Infrared spectroscopy has been utilized to investigate the adsorption of Octadecanedioic acid on silica surfaces, providing insights into its interactions at the liquid-solid interface. []

ANone: Octadecanedioic acid exhibits versatility in material applications, particularly in the development of polymers:

- Polyamides: It serves as a valuable monomer for synthesizing various polyamides, including nylon-6,18, nylon-2,18, nylon-3,18, nylon-4,18, nylon-8,18, nylon-9,18, and nylon-12,18. These polyamides have been characterized using techniques like viscosimetry, thermal analysis, and spectroscopy (including 15N NMR to determine crystalline forms). [, ]

- Polyesters: Octadecanedioic acid is utilized in synthesizing polyesters with diverse properties. Its incorporation into betulin-based polyesters results in materials with tunable thermal properties, ranging from thermoplastics with good solubility to thermosets with enhanced thermal stability. [, ]

- Amphiphilic Block Copolymers: Incorporation into mPEG-b-P(OA-DLLA)-b-mPEG block copolymers enables the formation of nanoparticles for potential drug delivery applications. These nanoparticles demonstrate controlled release of Paclitaxel and low cytotoxicity, indicating promise for controlled drug release systems. []

ANone: The provided research does not specifically focus on the catalytic properties of Octadecanedioic acid. Its primary applications revolve around its use as a building block for polymers and drug conjugates.

A: While the provided research doesn't delve into in-depth computational studies, molecular docking simulations were performed to investigate the potential of Octadecanedioic acid as an inhibitor of shikimate dehydrogenase in Staphylococcus aureus. This study suggests that Octadecanedioic acid could potentially disrupt the shikimate pathway in bacteria, offering a potential target for novel antimicrobial agents. []

ANone: The provided research highlights the importance of Octadecanedioic acid's long hydrocarbon chain in influencing its properties:

- Albumin Binding: The length of the fatty acid chain in Octadecanedioic acid conjugates significantly affects albumin binding affinity, which directly impacts the drug's pharmacokinetics and in vivo performance. For instance, increasing the chain length from Octadecanedioic acid (C18) to Icosanedioic acid (C20) in insulin analogs resulted in a substantial increase in plasma half-life. []

- Polymer Properties: In polyamides and polyesters, the length of the diacid (Octadecanedioic acid) influences the polymer's melting point, crystallinity, and solubility, impacting its material properties and applications. [, ]

ANone: While the provided research doesn't explicitly address the intrinsic stability of Octadecanedioic acid, its formulation into drug conjugates and polymers offers insights:

- Drug Conjugates: Conjugation of Paclitaxel with Octadecanedioic acid (ODDA-PTX) followed by complexation with human serum albumin (HSA) results in a formulation with improved stability, enhanced solubility, and favorable pharmacokinetics compared to free Paclitaxel. []

- Nanoparticles: Incorporation into amphiphilic block copolymers like mPEG-b-P(OA-DLLA)-b-mPEG enables the formation of nanoparticles, enhancing the solubility and bioavailability of hydrophobic drugs like Paclitaxel. []

ANone: The provided research primarily focuses on the synthesis, characterization, and potential applications of Octadecanedioic acid and its derivatives. Information regarding specific SHE regulations is not discussed.

- ODDA-PTX: This conjugate exhibits significantly different pharmacokinetics compared to traditional Paclitaxel formulations. Its binding to HSA leads to a longer circulation half-life, allowing for potentially less frequent dosing and reduced toxicity. []

- Insulin Icodec: This acylated insulin analog, incorporating Icosanedioic acid (C20), demonstrates a prolonged half-life of 196 hours in humans, enabling once-weekly administration. This modification highlights the impact of fatty acid chain length on the PK/PD of conjugated drugs. []

A: * ODDA-PTX: This conjugate demonstrated superior efficacy compared to traditional Paclitaxel formulations (Cremophor EL-formulated paclitaxel and Abraxane) in preclinical studies using subcutaneous murine xenograft models of human cancer. [] * Insulin Icodec: In phase-2 clinical trials, once-weekly insulin icodec, which incorporates a C20 fatty diacid, provided safe and effective glycemic control comparable to once-daily insulin glargine in patients with type 2 diabetes. []

ANone: The provided research does not discuss resistance mechanisms related to Octadecanedioic acid or its derivatives.

A: * Albumin Binding: Exploiting Octadecanedioic acid's affinity for HSA, researchers have developed conjugates like ODDA-PTX. This strategy leverages HSA as a natural carrier, potentially improving drug solubility, circulation half-life, and tumor targeting (through the enhanced permeability and retention effect). []* Nanoparticles: Octadecanedioic acid's incorporation into amphiphilic block copolymers facilitates the formation of nanoparticles, encapsulating hydrophobic drugs like Paclitaxel. This approach enhances drug solubility, bioavailability, and potentially enables controlled release. []

ANone: The provided research does not discuss biomarkers associated with Octadecanedioic acid or its derivatives.

ANone: Various analytical techniques have been employed to characterize and quantify Octadecanedioic acid and its derivatives:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with derivatization techniques like trimethylsilylation, allows for the sensitive and accurate determination of Octadecanedioic acid in complex matrices like human skin and transdermal perfusates. []

- High-Performance Liquid Chromatography (HPLC): This versatile technique is used to identify and quantify Octadecanedioic acid in plant extracts and to study the release profile of Octadecanedioic acid-drug conjugates from nanoparticle formulations. [, ]

- Nuclear Magnetic Resonance (NMR): High-resolution 13C NMR provides structural information about Octadecanedioic acid-containing polymers, including their crystalline and liquid crystalline phases. []

- Infrared Spectroscopy (IR): IR spectroscopy, including internal reflection techniques, offers insights into the adsorption behavior of Octadecanedioic acid on solid surfaces, elucidating its interactions at the liquid-solid interface. [, ]

- Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution of Octadecanedioic acid-containing polymers, providing valuable information about their size and homogeneity. []

- Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique helps elucidate the structure of Octadecanedioic acid-containing polymers by identifying the main monomeric units present. []

ANone: The provided research does not specifically address the environmental impact or degradation of Octadecanedioic acid.

A: * Solubility Enhancement: Conjugation of Octadecanedioic acid to Paclitaxel (ODDA-PTX) and subsequent complexation with HSA significantly enhances the drug's solubility, potentially improving its bioavailability. [] * Nanoparticle Formulation: Incorporation of Octadecanedioic acid into amphiphilic block copolymers to form nanoparticles further enhances the solubility of hydrophobic drugs like Paclitaxel, potentially leading to improved bioavailability. []

ANone: The provided research does not delve into the specifics of quality control and assurance measures for Octadecanedioic acid-containing products.

ANone: The provided research does not address the immunogenicity of Octadecanedioic acid.

ANone: The research does not provide information about the interactions of Octadecanedioic acid with drug transporters.

ANone: The provided research does not provide insights into the potential of Octadecanedioic acid to induce or inhibit drug-metabolizing enzymes.

- Biocompatible Polymers: The use of Octadecanedioic acid in synthesizing betulin-based polymers, some of which are proposed for biomedical applications, indicates potential biocompatibility. [, ]

- Drug Delivery Systems: The successful formulation of Octadecanedioic acid-Paclitaxel conjugates into nanoparticles with low cytotoxicity suggests biocompatibility for drug delivery applications. []

ANone: The provided research does not discuss specific strategies for recycling or waste management related to Octadecanedioic acid.

ANone: The research highlights the use of standard analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS in studying Octadecanedioic acid and its derivatives, indicating the availability of these established tools and resources for further research.

ANone: While the provided research does not present a historical overview, the studies collectively demonstrate the evolution of Octadecanedioic acid from a simple building block for polyamides to its exploration in drug delivery systems and other advanced applications.

ANone: The research highlights the interdisciplinary nature of Octadecanedioic acid research, spanning:

- Polymer Chemistry: Synthesis and characterization of various Octadecanedioic acid-containing polyamides and polyesters. [, , , ]

- Pharmaceutical Sciences: Development of Octadecanedioic acid-drug conjugates and nanoparticle formulations for improved drug delivery and therapeutic efficacy. [, ]

- Biochemistry: Investigating the potential of Octadecanedioic acid as an enzyme inhibitor, particularly targeting shikimate dehydrogenase in bacteria. []

- Analytical Chemistry: Employing a range of analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS to characterize and quantify Octadecanedioic acid and its derivatives. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

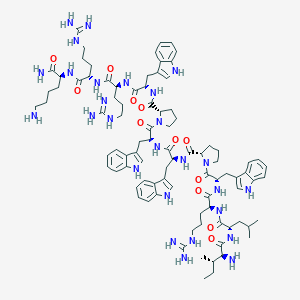

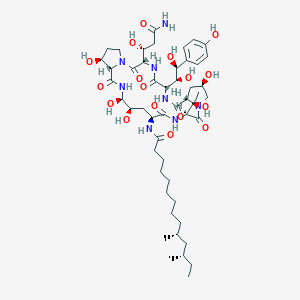

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)